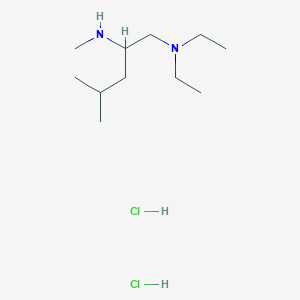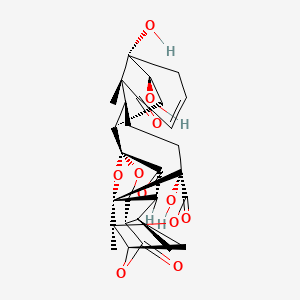
5alpha,6beta-dihydroxy-5,6-dihydrophysalin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Physalin D is a naturally occurring compound belonging to the class of withanolides, specifically 16,24-cyclo-13,14-seco steroids. It is primarily found in plants of the Solanaceae family, particularly in species of the genus Physalis, which are annual herbaceous plants widely distributed in tropical and subtropical regions of the world. Physalin D exhibits a variety of pharmacological properties, including anticancer, anti-inflammatory, antiparasitic, antimicrobial, antinociceptive, and antiviral activities .
准备方法
Physalin D can be isolated from the methanol extract of Physalis alkekengi L. fruits using a combination of chromatographic methods such as centrifugal partition chromatography, thin-layer chromatography, and high-performance liquid chromatography. The structure of physalin D is elucidated based on proton and carbon nuclear magnetic resonance spectral analysis with the aid of two-dimensional correlation spectroscopy
化学反应分析
Physalin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of physalin D can lead to the formation of physalin B, while reduction can yield physalin F .
科学研究应用
Physalin D has been extensively studied for its potential therapeutic applications. In chemistry, it serves as a valuable compound for studying the structure-activity relationships of withanolides. In biology and medicine, physalin D has shown promise as an anticancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth. It also exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. Additionally, physalin D has demonstrated antiparasitic activity against various protozoan parasites and antimicrobial activity against a range of bacterial and fungal pathogens .
作用机制
The mechanism of action of physalin D involves multiple molecular targets and pathways. It acts on several cell signaling pathways and activates different mechanisms of cell death or immunomodulation. For instance, physalin D promotes the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, possibly via the signal transducer and activator of transcription pathways. It also inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, reducing the production of pro-inflammatory cytokines .
相似化合物的比较
Physalin D is one of several physalins found in the genus Physalis. Other similar compounds include physalin A, physalin B, physalin F, and physalin G. While all physalins share a common withanolide structure, they differ in their specific functional groups and biological activities. For example, physalin B has been shown to have antibacterial activity, while physalin F exhibits strong antiparasitic properties. Physalin D is unique in its broad spectrum of pharmacological activities, making it a valuable compound for therapeutic research .
属性
分子式 |
C28H32O11 |
|---|---|
分子量 |
544.5 g/mol |
IUPAC 名称 |
(1R,2S,5S,8S,9R,14R,15R,17R,18R,21S,24R,26S,27S)-5,14,15-trihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone |
InChI |
InChI=1S/C28H32O11/c1-22-10-17-24(3)28-18(22)19(31)27(39-28,36-11-14(22)20(32)37-17)13-9-16(30)25(34)7-4-5-15(29)23(25,2)12(13)6-8-26(28,35)21(33)38-24/h4-5,12-14,16-18,30,34-35H,6-11H2,1-3H3/t12-,13+,14-,16+,17+,18-,22+,23-,24-,25-,26+,27+,28-/m0/s1 |
InChI 键 |
DUGJJSWZRHBJJK-IFSNGKJOSA-N |
手性 SMILES |
C[C@]12C[C@@H]3[C@]4([C@]56[C@H]1C(=O)[C@](O5)([C@@H]7C[C@H]([C@]8(CC=CC(=O)[C@@]8([C@H]7CC[C@]6(C(=O)O4)O)C)O)O)OC[C@H]2C(=O)O3)C |
规范 SMILES |
CC12CC3C4(C56C1C(=O)C(O5)(C7CC(C8(CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)O)O)OCC2C(=O)O3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Methylphenyl)-5-[(4-methylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14868357.png)
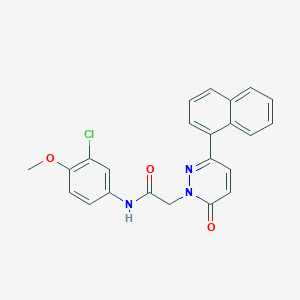

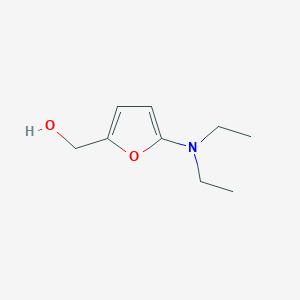


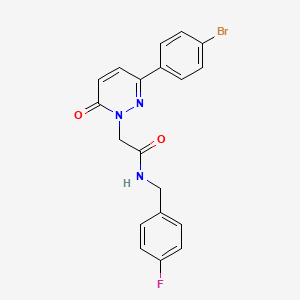
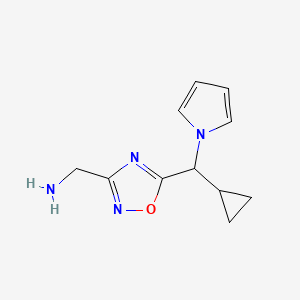
![1-(4-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14868387.png)
![Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14868395.png)


